molecular formula C11H19N5O2 B13086674 tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

Cat. No.: B13086674
M. Wt: 253.30 g/mol
InChI Key: GEUPOGMYXPIBJU-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a bicyclic heterocyclic compound featuring a triazolo[4,3-a]pyrazine core modified with a tert-butyl carbamate (Boc) group at position 7 and an aminomethyl substituent at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes and receptors such as P2X7 and DPP-IV . Its Boc-protected amine and aminomethyl groups enable versatile derivatization, facilitating the development of pharmacologically active analogs.

Properties

Molecular Formula

C11H19N5O2

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

InChI

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)15-4-5-16-8(6-12)13-14-9(16)7-15/h4-7,12H2,1-3H3

InChI Key

GEUPOGMYXPIBJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2CN)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Aminomethylation: The aminomethyl group can be introduced through reductive amination reactions using formaldehyde and an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the triazolopyrazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Cancer Research

Tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate has shown promising results in cancer studies. Preliminary investigations indicate that it may inhibit c-Met kinase activity, which is crucial in cell proliferation and survival pathways. Inhibition of c-Met can disrupt signaling pathways such as PI3K/Akt and MAPK, leading to decreased cell proliferation and increased apoptosis in various cancer cell lines.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that may require optimization based on reaction conditions such as temperature and solvent choice to maximize yield and purity. The cyclocondensation of aminomethyl-1,2,4-triazoles with glyoxal has been noted as an effective synthetic route for related compounds .

Case Study: Inhibition of c-Met Kinase

In a study focusing on the inhibition of c-Met kinase by this compound:

  • Objective : To evaluate the compound's efficacy in reducing tumor growth.
  • Methodology : Various cancer cell lines were treated with the compound to assess proliferation rates.
  • Findings : Significant reductions in cell viability were observed at specific concentrations.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The compound’s structure allows it to fit into the binding pockets of these enzymes, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃) : Compounds like RB2 and PK 44 phosphate exhibit enhanced metabolic stability and receptor binding affinity due to the trifluoromethyl group .
  • Aminomethyl Group: The target compound’s aminomethyl substituent offers nucleophilic reactivity for forming secondary amides or imines, distinguishing it from halogenated analogs (e.g., bromo or chloro derivatives) .
  • Boc Protection : The tert-butyl carbamate group is a common protective strategy in intermediates, enabling selective deprotection for downstream functionalization .

Receptor Binding and Selectivity

  • P2X7 Antagonists: tert-Butyl 3-(trifluoromethyl) analogs () show nanomolar affinity for P2X7 receptors, critical in inflammatory diseases .
  • DPP-IV Inhibition : PK 44 phosphate exhibits 1000-fold selectivity for DPP-IV over DPP-8/9, attributed to its indazole-carboxamide moiety .
  • Target Compound Potential: The aminomethyl group may enhance solubility and hydrogen-bonding interactions, making it suitable for optimizing pharmacokinetic properties.

Biological Activity

Tert-butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H19_{19}N5_5O2_2
  • Molecular Weight : 253.3 g/mol
  • CAS Number : 1250999-00-8

The compound's activity is largely attributed to the presence of the triazole moiety, which enhances its interaction with biological targets. The nitrogen atoms in the triazole can act as hydrogen bond acceptors, similar to oxygen in amides, which may facilitate binding to various enzymes and receptors involved in cellular processes .

Antiproliferative Effects

Research has demonstrated that compounds containing triazole rings exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro studies indicated that compounds with the triazole structure showed lower IC50_{50} values compared to their amide counterparts. Specifically, a related compound exhibited an IC50_{50} of 9.6 μM against human microvascular endothelial cells (HMEC-1), while its amide analog had an IC50_{50} of 41 μM .

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have been explored through various assays. While specific data on this compound is limited, similar triazole derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes:

  • Compounds with structural similarities reported IC50_{50} values around 0.04 μmol for COX-2 inhibition, suggesting that modifications in the triazole structure could yield effective anti-inflammatory agents .

Case Studies and Research Findings

  • In Vitro Studies : A study focusing on substituted triazoles demonstrated enhanced activity against cancer cell lines when compared to traditional compounds. The structural modifications led to improved binding affinities and reduced cell viability in treated cultures .
  • Structure-Activity Relationships (SAR) : Investigations into SAR revealed that the introduction of different substituents on the triazole ring significantly impacted biological activity. For example, variations in the alkyl groups attached to the nitrogen atoms influenced both antiproliferative and anti-inflammatory effects .

Data Table: Summary of Biological Activities

Activity Type Tested Compound IC50_{50} Value (μM) Cell Line/Target
AntiproliferativeTert-butyl 3-(aminomethyl)-triazole9.6HMEC-1 (human microvascular)
Anti-inflammatoryRelated triazole derivatives0.04COX-2 enzyme
General ActivitySubstituted triazolesVariesVarious cancer cell lines

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